
2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime
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Overview
Description
2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzaldehyde oxime structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving oximes and related functional groups.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime exerts its effects depends on the specific application. In chemical reactions, the oxime group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by the fluorine and trifluoromethyl groups.
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: The parent aldehyde without the oxime group.
2-Fluoro-6-(trifluoromethyl)benzonitrile: A nitrile derivative with similar structural features.
2-Fluoro-6-(trifluoromethyl)benzylamine: An amine derivative.
Comparison: 2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct reactivity compared to its aldehyde, nitrile, and amine counterparts. The oxime group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.
Biological Activity
2-Fluoro-6-(trifluoromethyl)benzaldehyde oxime is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzaldehyde oxime framework. Its molecular formula is C₈H₅F₄NO. This compound has garnered attention in biological research due to its potential applications in studying enzyme interactions and metabolic pathways.
The synthesis of this compound typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydroxylamine. The reaction can be summarized as follows:
- Starting Material : 2-Fluoro-6-(trifluoromethyl)benzaldehyde.
- Reagent : Hydroxylamine (NH₂OH).
- Conditions : Typically performed under acidic or neutral conditions to facilitate the formation of the oxime.
The resulting compound is notable for its unique structural features, which may influence its biological activity, particularly in modulating enzyme functions or receptor interactions .
Enzyme Interactions
Research indicates that this compound can interact with various enzymes, potentially influencing their activity. The presence of fluorine and trifluoromethyl groups may enhance binding affinity or alter the kinetics of enzyme-substrate interactions. This characteristic makes it a valuable tool in biochemical assays aimed at elucidating metabolic pathways involving oximes .
Anticancer Potential
The oxime functional group has been associated with enhanced anticancer properties in related compounds. For example, studies on structurally similar oximes have shown significant downregulation of key proteins involved in cancer progression, such as cyclin D1 and MMP9, suggesting that this compound may exhibit similar effects . Further research is warranted to explore its potential as an anticancer agent.
Case Studies
- In Vitro Studies : Preliminary in vitro studies have demonstrated that compounds containing oxime moieties can significantly inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.3 to 1.0 µM against different cancer types .
- In Vivo Studies : In animal models, compounds similar to this compound have exhibited promising results in inhibiting tumor growth without significant toxicity, indicating the need for further investigation into its therapeutic applications .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Fluoro-6-(trifluoromethyl)benzaldehyde | Aldehyde without the oxime group | Lacks reactivity associated with the oxime functionality |
2-Fluoro-6-(trifluoromethyl)benzonitrile | Nitrile derivative | Different reactivity profile due to nitrile instead of oxime |
2-Fluoro-6-(trifluoromethyl)benzylamine | Amine derivative | Exhibits basic properties not present in oximes |
The presence of the oxime group in this compound allows for distinct chemical transformations compared to its aldehyde, nitrile, and amine counterparts, enhancing its utility as a versatile intermediate in organic synthesis .
Q & A
Basic Questions
Q. How can the synthesis of 2-fluoro-6-(trifluoromethyl)benzaldehyde oxime be optimized for high yield and purity?
The oxime is typically synthesized via condensation of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. Key parameters include:
- Reaction Conditions : Use equimolar ratios of aldehyde and hydroxylamine in a polar solvent (e.g., ethanol/water mixture) under reflux (70–80°C) for 6–12 hours .
- Acid Catalysis : Addition of HCl or acetic acid accelerates imine formation. Excess acid may hydrolyze the oxime, so pH control (pH 4–5) is critical .
- Workup : Neutralize the reaction mixture with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals diagnostic peaks: aldehyde proton (δ 9.8–10.2 ppm) absent in oxime, replaced by an oxime proton (δ 8.5–9.0 ppm). Fluorine substituents show splitting patterns in ¹⁹F NMR .
- FT-IR : Confirm oxime formation via N–O stretch (930–960 cm⁻¹) and C=N stretch (1640–1690 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (theoretical [M+H]⁺ for C₉H₅F₄NO: 234.03 g/mol) .
Advanced Research Questions
Q. How do electronic effects of fluorine and trifluoromethyl groups influence the reactivity of this oxime in nucleophilic reactions?
The electron-withdrawing trifluoromethyl group decreases electron density at the benzene ring, directing nucleophilic attacks to specific positions:
- Meta-Directing : Trifluoromethyl stabilizes negative charge at the meta position, favoring electrophilic substitution at C4 or C5 .
- Ortho-Fluorine Effect : The fluorine atom at C2 sterically hinders substitution at adjacent positions, promoting regioselectivity in reactions like Suzuki couplings or nitrations .
Methodological Insight : DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and reactive sites. Experimental validation via competitive reaction studies with substituted benzaldehydes is recommended .
Q. What strategies resolve contradictions in reported biological activities of fluorinated benzaldehyde oximes?
Discrepancies in antifungal or enzyme inhibition data may arise from:
- Substituent Positioning : Compared to 4-(trifluoromethyl)benzaldehyde oxime (), the 2-fluoro-6-(trifluoromethyl) isomer exhibits altered lipophilicity (logP difference ≈ 0.5), affecting membrane permeability .
- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffer) or cell lines can skew results. Standardize protocols using controls like fluconazole for antifungal assays .
Resolution : Perform side-by-side bioactivity comparisons under identical conditions and use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. How does this oxime compare to non-fluorinated analogs in metal-chelating applications?
- Chelation Strength : Fluorine’s electronegativity enhances the oxime’s ability to coordinate metals (e.g., Cu²⁺, Fe³⁺). UV-Vis titration (λmax shift from 250 to 320 nm upon chelation) quantifies stability constants .
- Structural Evidence : Single-crystal X-ray diffraction of metal complexes reveals distorted octahedral geometries, with trifluoromethyl groups influencing ligand field strength .
Q. What mechanistic insights explain its role as a precursor in heterocyclic synthesis?
The oxime undergoes cyclization with ketones or amines to form:
- Isoxazoles : React with acetylene derivatives under Huisgen conditions (CuI catalysis, 80°C) .
- Oxadiazoles : Condense with carboxylic acids (via Lossen rearrangement) using POCl₃ as a dehydrating agent .
Key Insight : Fluorine substituents retard side reactions (e.g., hydrolysis) by stabilizing transition states through inductive effects .
Properties
Molecular Formula |
C8H5F4NO |
---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
(NE)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H5F4NO/c9-7-3-1-2-6(8(10,11)12)5(7)4-13-14/h1-4,14H/b13-4+ |
InChI Key |
HYWUKARWGVUZQW-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=N/O)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=NO)C(F)(F)F |
Origin of Product |
United States |
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